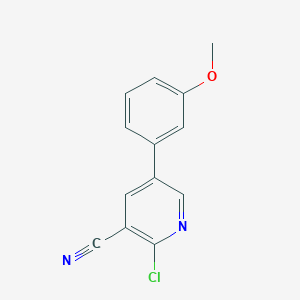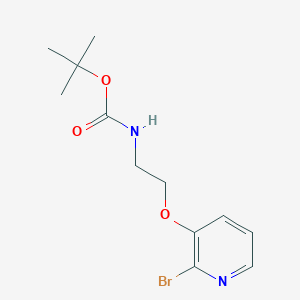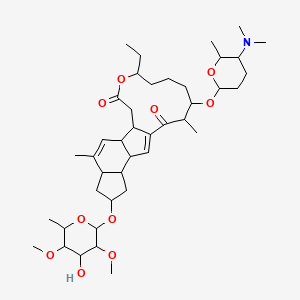
Spinosyn L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spinosyn L is a member of the spinosyn family of insecticides, which are natural products derived from the fermentation of the bacterium Saccharopolyspora spinosa. These compounds are known for their potent insecticidal activity and relatively low environmental impact. This compound, like other spinosyns, is a macrolide with a tetracyclic lactone core structure attached to two deoxysugars, tri-O-methylrhamnose and forosamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spinosyn L is primarily produced through fermentation. The bacterium Saccharopolyspora spinosa is cultured under specific conditions to produce a mixture of spinosyns, including this compound. The fermentation broth is then extracted and purified to isolate the desired compounds .
Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as temperature, pH, and nutrient availability. Advances in genetic engineering have also enabled the development of strains with enhanced production capabilities .
Chemical Reactions Analysis
Types of Reactions: Spinosyn L undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications or to create derivatives with improved properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with altered functional groups. These derivatives can exhibit different insecticidal activities and are often used to target specific pests .
Scientific Research Applications
Spinosyn L has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying macrolide synthesis and structure-activity relationships. In biology, it serves as a tool for investigating the mechanisms of insecticidal activity and resistance. In medicine, this compound and its derivatives are explored for their potential therapeutic applications, including antiparasitic and antimicrobial effects. In industry, this compound is utilized in the development of environmentally friendly insecticides for crop protection and pest control .
Mechanism of Action
Spinosyn L exerts its insecticidal effects by targeting the nicotinic acetylcholine receptors in insects. It binds to these receptors, causing neuronal hyperexcitation, which ultimately leads to paralysis and death of the insect. This mechanism of action is unique compared to other insecticides, making this compound highly effective against a wide range of pests while having minimal impact on non-target organisms .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to spinosyn L include other members of the spinosyn family, such as spinosyn A, spinosyn D, and spinetoram. These compounds share a similar core structure but differ in their side chains and functional groups .
Uniqueness: What sets this compound apart from its counterparts is its specific structural modifications, which confer unique insecticidal properties. For example, spinetoram, a derivative of this compound, has been modified to enhance its insecticidal activity and duration of control .
Properties
CAS No. |
149092-01-3 |
|---|---|
Molecular Formula |
C41H65NO10 |
Molecular Weight |
732.0 g/mol |
IUPAC Name |
15-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
InChI |
InChI=1S/C41H65NO10/c1-10-25-12-11-13-34(52-36-15-14-33(42(6)7)23(4)48-36)22(3)37(44)32-19-30-28(31(32)20-35(43)50-25)16-21(2)27-17-26(18-29(27)30)51-41-40(47-9)38(45)39(46-8)24(5)49-41/h16,19,22-31,33-34,36,38-41,45H,10-15,17-18,20H2,1-9H3 |
InChI Key |
OGERNURWPFGCDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)O)OC)C)OC6CCC(C(O6)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



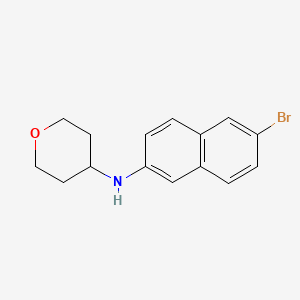

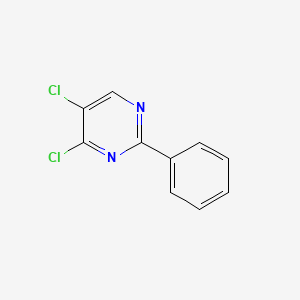

![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B12075491.png)




